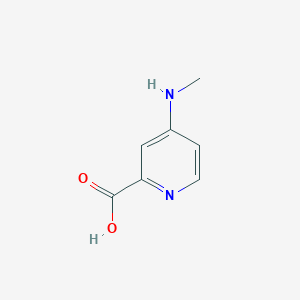

4-(Methylamino)pyridine-2-carboxylic acid

Description

Overview of Pyridine (B92270) Scaffold Significance in Medicinal Chemistry and Organic Synthesis

The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This versatility stems from several key characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility and ability to interact with biological targets. researchgate.netmdpi.com The aromatic nature of the ring provides a rigid scaffold for the precise positioning of functional groups, which is crucial for specific molecular recognition.

Pyridine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. mdpi.comopenaccessjournals.com This broad spectrum of activity has led to the incorporation of the pyridine scaffold into numerous approved drugs. nih.govnih.gov

In organic synthesis, the pyridine ring is a versatile building block. nih.gov Its reactivity can be tuned by the presence of substituents, allowing for a wide variety of chemical transformations. researchgate.net The nitrogen atom can direct metallation reactions and influence the regioselectivity of electrophilic and nucleophilic substitution reactions. nih.gov This control over reactivity makes pyridine derivatives essential intermediates in the synthesis of complex organic molecules. researchgate.netaun.edu.eg

Contextualizing 4-(Methylamino)pyridine-2-carboxylic acid within Pyridine Chemistry

This compound is a specific derivative that embodies the key features of pyridine chemistry. It belongs to the family of pyridine carboxylic acids, which are derivatives of pyridine with a single carboxyl group. wikipedia.org The presence of both a methylamino group at the 4-position and a carboxylic acid group at the 2-position creates a molecule with distinct electronic and steric properties.

The methylamino group is an electron-donating group, which can influence the basicity of the pyridine nitrogen and the reactivity of the aromatic ring. The carboxylic acid group is an electron-withdrawing group and a key functional handle for further chemical modifications, such as esterification or amidation. The relative positions of these two functional groups can lead to interesting intramolecular interactions and unique reactivity patterns.

Research Trajectory and Current State of Investigation on Related Pyridine Compounds

Research into pyridine compounds has a long and rich history, with continuous advancements in their synthesis and applications. doaj.orgrsc.org The initial discovery and isolation of pyridine from natural sources paved the way for the exploration of its derivatives. rsc.org Early research focused on understanding the fundamental reactivity of the pyridine ring.

In recent decades, the focus has shifted towards the development of novel pyridine-based compounds with specific biological activities. nih.govnih.gov The advent of high-throughput screening and computational chemistry has accelerated the discovery of new pyridine-containing drug candidates. nih.gov Current research is actively exploring the synthesis of complex pyridine derivatives with tailored properties for applications in areas such as targeted cancer therapy, antiviral agents, and neurodegenerative disease treatments. nih.govnih.gov Furthermore, there is a growing interest in the use of pyridine derivatives as catalysts and in materials science. nih.gov The investigation of compounds like this compound and its analogs is part of this broader effort to harness the unique chemical properties of the pyridine scaffold for the development of new technologies and therapies. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGIUNYNBRAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270784 | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-24-7 | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylamino Pyridine 2 Carboxylic Acid and Its Analogs

Precursor-Based Synthesis Strategies

The synthesis of 4-(Methylamino)pyridine-2-carboxylic acid is strategically approached by modifying carefully selected precursor molecules. These methods are designed to build the molecule step-by-step, ensuring high purity and yield of the final product. Key strategies include introducing the methylamino group onto a pre-existing pyridine (B92270) carboxylic acid framework and modifying the carboxylic acid group to create various analogs.

Nucleophilic Substitution Approaches on Halogenated Pyridine Carboxylic Acids or Esters

A primary and effective method for synthesizing the target compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes halogenated pyridine-2-carboxylic acids or their corresponding esters as the foundational substrate. The halogen atom, serving as a leaving group, is displaced by an incoming nucleophile, in this case, methylamine (B109427).

The pyridine ring's electronic nature dictates the positions most susceptible to nucleophilic attack. The nitrogen atom within the ring is electron-withdrawing, which reduces the electron density primarily at the ortho (2- and 6-) and para (4-) positions. youtube.com This inherent electronic deficiency makes these positions activated towards attack by nucleophiles. youtube.com Consequently, when a halogen is positioned at the 2- or 4-position, it can be readily substituted. youtube.com

In the context of a di-halogenated precursor like 2,4-dichloropyridine, the substitution pattern can be controlled. The 4-position is generally more reactive towards nucleophilic attack than the 2-position. Therefore, reacting a precursor such as methyl 4-chloropicolinate with methylamine would lead to the regioselective substitution at the 4-position to yield methyl 4-(methylamino)picolinate, which can then be hydrolyzed to the desired this compound.

In nucleophilic aromatic substitution reactions, the nature of the leaving group significantly influences the reaction rate. The reactivity of halogens as leaving groups in this context typically follows the order: F > Cl > Br > I. bath.ac.uk This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. bath.ac.uk Although fluoride (B91410) is a poor leaving group in SN2 reactions due to its strong bond with carbon, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of a highly electronegative atom like fluorine. bath.ac.uk

Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive electron withdrawal activates the ring for nucleophilic attack. |

| Chlorine (Cl) | Intermediate | Good balance of electronegativity and ability to leave. |

| Bromine (Br) | Intermediate | Similar reactivity to Chlorine. |

| Iodine (I) | Lowest | Weaker inductive effect compared to other halogens. |

The success of the amination reaction is highly dependent on the chosen reaction conditions. Factors such as temperature, solvent, and the presence of a base can dramatically affect the yield and purity of this compound.

Temperature : Elevated temperatures are often required to overcome the activation energy of the reaction, particularly when less reactive leaving groups like chlorine or bromine are used. youtube.com

Solvent : Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are commonly employed as they can solvate the reactants and facilitate the substitution process.

Base : A base is typically added to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive. Common bases include triethylamine (B128534) or potassium carbonate.

Table 2: Influence of Reaction Conditions on Amination

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Temperature | Elevated (e.g., 80-120 °C) | Increases reaction rate; helps overcome activation energy. |

| Solvent | Polar Aprotic (DMF, DMSO) | Facilitates dissolution of reactants and stabilizes charged intermediates. |

| Base | Non-nucleophilic (e.g., Triethylamine, K₂CO₃) | Neutralizes acid byproduct, preventing deactivation of the amine nucleophile. |

| Catalyst | Palladium-based (for less reactive systems) | Can be required for amination with less nucleophilic amines or challenging substrates. nih.gov |

Reduction of Carboxylic Acid Derivatives

To create structural analogs of this compound, the carboxylic acid functional group can be chemically modified. A common modification is the reduction of a carboxylic acid ester derivative to a primary alcohol.

The ester group of a pyridine-2-carboxylate can be reduced to a hydroxymethyl group, yielding an alcohol analog. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of reducing esters to primary alcohols in high yield. acs.org Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be used, sometimes in the presence of an additive like aluminum chloride to enhance its reactivity towards esters. researchgate.net This conversion provides access to a different class of compounds, such as (4-(methylamino)pyridin-2-yl)methanol, which can serve as a building block for further synthetic elaborations.

Table 3: Reagents for Ester to Alcohol Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temp. | Highly reactive, non-selective, must be used under inert atmosphere. acs.org |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol, room temp. | Milder and more selective; may require additives like AlCl₃ for efficient ester reduction. researchgate.net |

Diels-Alder Reactions in Pyridine-2-carboxylic Acid Synthesis

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be adapted for the synthesis of the pyridine nucleus. wikipedia.org For pyridine synthesis, a common strategy is the inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile. baranlab.orgacsgcipr.org This approach is particularly effective for creating highly substituted pyridine rings through a cycloaddition-elimination sequence. acsgcipr.org

A specific application of the Diels-Alder strategy involves the reaction of an unsaturated hydrazone with an α-chloro- or α-bromoacrylonitrile or a corresponding α-haloacrylic acid ester. google.com In this reaction, the unsaturated hydrazone acts as the 1-aza-1,3-diene component. This diene undergoes a [4+2] cycloaddition with the α-halo-substituted alkene, which serves as the dienophile. The resulting product is a 1-amino-2-cyano- or 1-amino-2-carboxylic acid ester-1,4-dihydropyridine derivative. google.com The reaction is typically carried out by heating the components, sometimes in the presence of a base like triethylamine, in a suitable solvent such as acetonitrile. google.com

The dihydropyridine (B1217469) intermediates formed in the cycloaddition step are not yet aromatic. The final step to achieve the stable pyridine ring is an aromatization process. This is accomplished by treating the 1-amino-1,4-dihydropyridine intermediate with an acid, such as gaseous hydrogen chloride (HCl) in a solvent like dioxane. google.com The acid treatment facilitates the elimination of the N-amino group (as R₄R₅NH) and a molecule of hydrogen halide (HX), leading to the formation of the aromatic pyridine ring. google.com This two-step sequence of cycloaddition followed by acid-catalyzed elimination provides a versatile route to various substituted pyridine-2-carboxylic acid derivatives. google.com

Table 2: Diels-Alder Reaction Sequence for Pyridine Synthesis google.com This table is interactive and you can sort or filter the data.

| Step | Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate/Product | Conditions |

|---|---|---|---|---|

| 1. Cycloaddition | Unsaturated Hydrazone | α-Haloacrylonitrile or α-Haloacrylic Ester | 1-Amino-1,4-dihydropyridine derivative | Heating (e.g., 60-70°C) |

| 2. Aromatization | 1-Amino-1,4-dihydropyridine derivative | N/A | Pyridine-2-carbonitrile or Pyridine-2-carboxylate derivative | Acid (e.g., HCl in dioxane) |

Alternative Synthetic Routes

Alkylation of Amino Carboxylic Acids

Another strategy to synthesize this compound involves starting with a pre-formed 4-aminopyridine-2-carboxylic acid scaffold and introducing the methyl group onto the amino nitrogen. This N-alkylation can be challenging, as direct alkylation of aminopyridines with alkyl halides can sometimes lead to poor yields or competing alkylation at the pyridine ring nitrogen. researchgate.net

To overcome these challenges, specific methods have been developed for selective N-monoalkylation. One such method involves reductive amination, where the aminopyridine is reacted with an aldehyde. nih.gov A more direct approach utilizes a carboxylic acid and a reducing agent. For instance, reacting a 3-aminopyridine (B143674) with a carboxylic acid in the presence of sodium borohydride (NaBH₄) can smoothly afford the corresponding N-alkylaminopyridine in good yields under mild conditions. researchgate.net

Alternatively, catalytic methods using different alkylating sources have been explored. For example, the N-alkylation of aminopyridines can be achieved using alkyl alcohols or dialkyl carbonates as the alkylating agents in the presence of a heterogeneous catalyst at elevated temperatures (100-500 °C). google.com

Table 3: N-Alkylation Methods for Aminopyridine Derivatives This table is interactive and you can sort or filter the data.

| Method | Amine Source | Alkylating Agent | Reagent/Catalyst | Key Features |

|---|---|---|---|---|

| Reductive Alkylation | 4-Aminopyridine-2-carboxylic acid derivative | Formaldehyde | NaBH₄ | Mild conditions, good chemoselectivity for monoalkylation. researchgate.net |

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for constructing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org It offers a significant advantage over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

In the context of synthesizing this compound, this reaction would involve coupling a 4-halopyridine-2-carboxylic acid derivative (e.g., 4-chloro- or 4-bromopyridine-2-carboxylic acid) with methylamine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. researchgate.net

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. wikipedia.org

This methodology provides a direct and highly efficient route for installing the methylamino group at the 4-position of the pyridine ring.

Table 4: Key Components of a Buchwald-Hartwig Amination This table is interactive and you can sort or filter the data.

| Component | Role | Example(s) |

|---|---|---|

| Aryl/Heteroaryl Halide | Electrophilic coupling partner | 4-Bromopyridine-2-carboxylic acid ester |

| Amine | Nucleophilic coupling partner | Methylamine |

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, Buchwald's biarylphosphines |

| Base | Deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane |

Organometallic Catalysis in Pyridine Functionalization

Organometallic catalysis is a cornerstone in the synthesis of functionalized pyridines. Transition metals, particularly palladium, are pivotal in activating and forming new bonds on the pyridine ring, which is often challenging due to its electron-deficient nature. rsc.org

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pyridine rings. These methods allow for the direct introduction of various substituents onto the pyridine core. The nitrogen atom in the pyridine ring can act as a directing group, facilitating C-H activation at the ortho position. rsc.org This regioselectivity is a key advantage in synthesizing specifically substituted pyridines. rsc.org

For instance, palladium catalysts can be used in reactions that form carbon-carbon and carbon-nitrogen bonds, which are essential for creating analogs of this compound. Palladium acetate, in conjunction with specific ligands, has shown high catalytic activity in such transformations. rsc.org The catalytic cycle often involves the formation of a cyclopalladated intermediate, which then reacts with a coupling partner. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Pyridine Functionalization

| Catalyst | Ligand/Additive | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Phosphine Ligands | 2-Phenylpyridine | Aryl Halides | Ortho-arylated Pyridines | rsc.org |

| Pd(OAc)₂ | AgF/Benzoquinone | 2-Arylpyridine | Aryltrimethoxysilane | Ortho-arylated Pyridines | rsc.org |

| Pd(OAc)₂ | Trifluoroacetic anhydride | 2-Phenylpyridine | Carboxylic Acids | Ortho-acylated Pyridines | rsc.org |

This table illustrates the versatility of palladium catalysts in creating substituted pyridine derivatives through various coupling reactions.

Role of Ligands and Reaction Conditions

The choice of ligands and reaction conditions is critical in palladium-catalyzed pyridine functionalization, significantly influencing the reaction's efficiency, selectivity, and substrate scope. nih.gov Ligands coordinate to the palladium center, modifying its electronic properties and steric environment, which in turn affects the catalytic activity. nih.gov

Phosphine ligands, for example, are crucial in many cross-coupling reactions as they can facilitate the dissociation of palladium dimers into active monomeric species. rsc.org Sterically demanding and electron-rich phosphine ligands can increase the nucleophilicity of the palladium(0) center, lowering the activation energy for key steps in the catalytic cycle. nih.gov

Reaction conditions such as solvent, temperature, and the nature of the base or additives also play a pivotal role. For example, the use of silver salts as co-oxidants can be necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction. rsc.org The optimization of these parameters is essential to achieve high yields and selectivity for the desired substituted pyridine product. nih.govacs.org Chlorinated pyridine-pyridone ligands have been developed to overcome challenges such as N-coordination from the substrate, enabling carboxylic acid-directed C-H activation. nih.gov

Advanced Synthetic Techniques

To improve the synthesis of complex molecules like this compound and its analogs, advanced techniques are employed to enhance efficiency, reduce waste, and shorten reaction times.

One-Pot Synthesis Strategies for Enhanced Efficiency

Table 2: Comparison of One-Pot vs. Traditional Multi-Step Synthesis

| Feature | One-Pot Synthesis | Multi-Step Synthesis |

|---|---|---|

| Efficiency | High | Lower |

| Waste Generation | Reduced | Higher |

| Purification Steps | Minimized | Multiple |

| Overall Yield | Often Higher | Can be Lower due to losses at each step |

| Atom Economy | High | Variable |

This table highlights the benefits of one-pot synthesis in terms of efficiency and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.comresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and in many cases, product yields are improved. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyridine derivatives. mdpi.comtandfonline.com For example, the Bohlmann-Rahtz pyridine synthesis can be performed efficiently under microwave irradiation, leading to tri- or tetrasubstituted pyridines in a single step with excellent regiocontrol. researchgate.net The use of microwave heating is considered a green chemistry tool as it can lead to more energy-efficient processes. nih.gov

Table 3: Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 20 min | Good | researchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating | Several hours | Lower | researchgate.net |

| Multi-component Pyridine Synthesis | Microwave | 2-7 min | 82-94% | nih.gov |

| Multi-component Pyridine Synthesis | Conventional Heating | 6-9 h | 71-88% | nih.gov |

This table provides a comparative overview of the advantages of microwave-assisted synthesis over conventional heating methods for pyridine synthesis.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions. biosynce.com Pyridine and its derivatives can themselves be used as greener solvents in some cases due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com

In the context of synthesizing this compound and its analogs, green chemistry approaches focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. oist.jp One-pot reactions are a prime example of this principle in action. researchgate.net

Use of Safer Solvents: Employing water or other environmentally friendly solvents instead of hazardous organic solvents. biosynce.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rasayanjournal.co.in The development of recyclable catalysts is also a key goal. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce energy consumption. rasayanjournal.co.in

By adhering to these principles, the synthesis of pyridine derivatives can be made more sustainable and environmentally responsible. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Derivatization Studies of 4 Methylamino Pyridine 2 Carboxylic Acid

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of a strong electron-donating group (methylamino) and an electron-withdrawing group (carboxylic acid) at positions 4 and 2, respectively, further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. rsc.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2 (alpha) and C-4 (gamma) positions. echemi.comyoutube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. echemi.comyoutube.com In 4-(methylamino)pyridine-2-carboxylic acid, the presence of the carboxylic acid group at the C-2 position, a prime location for nucleophilic attack, could potentially facilitate SNAr if a suitable leaving group were present at that position. However, the carboxylic acid itself is not a good leaving group.

Nucleophilic aromatic substitution on pyridine derivatives often involves the displacement of a good leaving group, such as a halide. youtube.com For instance, the reaction of a halopyridine with a strong nucleophile like an alkoxide or an amine can lead to substitution at the halogen-bearing carbon. youtube.com While the parent compound does not have an inherent leaving group on the ring, derivatization to introduce one could open pathways for nucleophilic substitution.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle for a variety of chemical transformations, most notably esterification and amide formation. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or with the use of coupling agents to form an ester. Mild esterification methods are of significant interest in organic synthesis. tandfonline.com One common method involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.comacs.org DMAP is a highly effective acylation catalyst. chemicalbook.comresearchgate.net

The general mechanism for DCC/DMAP-catalyzed esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by DMAP, to yield the ester and N,N'-dicyclohexylurea as a byproduct. chemicalbook.com

| Reagent/Catalyst | Role |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activating agent |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation catalyst |

Amide Formation

The formation of an amide bond is a crucial reaction in the synthesis of peptides and other biologically active molecules. nih.gov This transformation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. libretexts.org Therefore, coupling reagents are typically employed to activate the carboxylic acid. nih.gov

Similar to esterification, DCC is a widely used coupling agent for amide bond formation. researchgate.net The reaction proceeds through the formation of the same O-acylisourea intermediate, which is then intercepted by the amine to form the amide. nih.gov

4-(Dimethylamino)pyridine (DMAP) can also be used to enhance peptide coupling reactions mediated by DCC. nih.gov It acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is readily attacked by the amine. nih.gov The use of DCC in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is also a common strategy to facilitate amide bond formation and minimize side reactions. nih.govresearchgate.net Other coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also frequently used, often in conjunction with HOBt and DMAP. nih.gov

| Coupling Reagent/Catalyst | Function in Amide Formation |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate. researchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. nih.govnih.gov |

| 1-Hydroxybenzotriazole (HOBt) | Additive used with carbodiimides to improve efficiency and reduce side reactions. nih.govresearchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling agent. nih.govresearchgate.net |

The synthesis of amides from picolinic acid (pyridine-2-carboxylic acid) and its derivatives has been reported, often involving the in-situ generation of an acid chloride using reagents like thionyl chloride, followed by reaction with an amine. nih.govresearchgate.net A similar approach could be applicable to this compound. Additionally, direct condensation of carboxylic acids and amines can be mediated by reagents such as titanium(IV) chloride (TiCl4). nih.gov

Mechanistic Considerations in Amidation

The amidation of this compound involves the conversion of its carboxylic acid group into an amide functional group. This transformation is a cornerstone of organic synthesis, often employed to build complex molecules for pharmaceuticals and materials science. Mechanistically, the direct reaction between the carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

Several strategies exist for this activation. A common laboratory and industrial method involves the use of coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds as follows:

Activation: The carboxylic acid group of this compound attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the original acid.

Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a transient tetrahedral intermediate, which subsequently collapses. The leaving group (a urea (B33335) derivative) departs, and the new amide bond is formed.

In some protocols, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are included. These reagents can react with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization (if chiral centers are present) and can then react cleanly with the amine.

Alternative catalytic methods for direct amidation that avoid stoichiometric activating agents are also being developed to improve atom economy and align with green chemistry principles. mdpi.com These can involve catalysts based on boron, silicon, or titanium that facilitate the removal of water, the sole byproduct of the direct reaction. mdpi.comresearchgate.net For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids. researchgate.net The proposed mechanism involves the coordination of the titanium catalyst to the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine.

Derivatization for Enhanced Analytical Detection

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a powerful tool for quantitative analysis. Carboxylic acids like this compound are typically analyzed in negative-ion mode, as they readily deprotonate to form a carboxylate anion ([M-H]⁻). However, ESI is often more sensitive for positive ions than for negative ions. nih.govresearchgate.net

Charge reversal derivatization is a technique designed to exploit this phenomenon. It converts the analyte's ionizable group from one that forms a negative ion into one that carries a permanent, fixed positive charge. nih.govnih.gov This allows for analysis in the more sensitive positive-ion mode, often leading to significant improvements in detection limits. researchgate.netnih.gov

For this compound, the carboxylic acid functional group is the target for this derivatization. The reaction involves coupling the carboxylic acid with a derivatizing reagent that contains an amine group and a pre-charged cationic moiety, typically a quaternary ammonium or pyridinium (B92312) salt. A prominent example of such a reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov The reaction, facilitated by a coupling agent like EDC, forms a stable amide bond between the analyte and the AMPP reagent. The resulting derivative now possesses a permanent positive charge on the pyridinium ring, ensuring efficient ionization in positive-mode ESI-MS. This strategy has been shown to increase detection sensitivity by orders of magnitude compared to the analysis of the underivatized acid in negative-ion mode. nih.govnih.gov

Table 1: Key Features of Charge Reversal Derivatization with AMPP

| Feature | Description | Reference |

|---|---|---|

| Principle | Conversion of a negatively ionizable carboxylic acid to a permanently cationic derivative. | nih.gov |

| Benefit | Enables highly sensitive detection in positive-ion mode ESI-MS. | researchgate.netnih.gov |

| Sensitivity Gain | Can improve sensitivity by 10- to 60,000-fold compared to negative-ion mode analysis. | nih.govresearchgate.netnih.gov |

| Specificity | Fragmentation of the derivative in MS/MS often occurs in the analyte portion, enhancing specificity. | nih.govnih.gov |

When analyzing samples from complex matrices such as plasma, urine, or tissue extracts, selectivity becomes as crucial as sensitivity. nih.govnih.gov These matrices contain a multitude of endogenous compounds that can interfere with the analysis, causing ion suppression in mass spectrometry or co-elution in chromatography. Selective derivatization can help mitigate these issues.

The goal is to use a reagent that reacts specifically with the functional group of interest (the carboxylic acid) under mild conditions, while leaving other matrix components untouched. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and anilines are commonly used for this purpose, often in combination with EDC and a catalyst like pyridine. nih.gov

The derivatization of this compound with 3-NPH, for example, proceeds via an EDC-activated intermediate to form a stable acylhydrazone derivative. This derivatization offers several advantages for analysis in complex matrices:

Improved Chromatography: The resulting derivative is typically less polar than the parent acid, leading to better retention and peak shape on reversed-phase liquid chromatography (RP-LC) columns. nih.gov

Enhanced Ionization: The introduced chemical tag can improve the molecule's ionization efficiency.

Selective Detection: The unique mass of the derivative and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) allow for highly selective and quantitative detection using techniques like multiple reaction monitoring (MRM).

Recently, novel derivatizing agents have been designed to incorporate additional features, such as isotopic signatures or specific fragmentation identifiers, to further enhance the ability to screen for and identify target analytes in complex biological samples. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acids in Complex Matrices

| Reagent | Coupling Agent | Key Advantages | Reference |

|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC / Pyridine | Improves RP-LC retention, good ionization, selective detection. | nih.gov |

| Aniline | EDC | Reduces polarity, suitable for broad analyte coverage. | nih.gov |

Reactions of the Methylamino Group

The chemical reactivity of this compound is dictated by its three main functional components: the pyridine ring, the carboxylic acid group, and the methylamino group. The methylamino group at the 4-position is a strong electron-donating group, which significantly influences the properties of the pyridine ring and participates in its own characteristic reactions.

Alkylation and Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily undergo alkylation and acylation reactions. ncert.nic.in

Acylation: Aliphatic primary and secondary amines react with acylating agents like acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.in The acylation of the methylamino group in this compound would proceed readily, likely in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl). The methylamino group is a strong activating group, increasing the electron density on the pyridine ring. This activation makes the exocyclic nitrogen significantly nucleophilic. The reaction results in the formation of a stable N-acyl-N-methylamino derivative. This reaction is generally selective for the exocyclic amine over the pyridine nitrogen, as the resulting amide is stabilized by resonance.

Alkylation: Amines can also be alkylated by reaction with alkyl halides. ncert.nic.in For this compound, alkylation presents a more complex scenario due to the presence of two potentially nucleophilic nitrogen atoms: the exocyclic methylamino nitrogen and the endocyclic pyridine nitrogen. The outcome of the reaction depends on several factors, including the nature of the alkylating agent and the reaction conditions. The methylamino group strongly donates electron density into the pyridine ring through resonance, which significantly increases the nucleophilicity of the ring nitrogen at the 1-position. This effect is well-documented for the related compound 4-(dimethylamino)pyridine (DMAP), where alkylation occurs exclusively at the pyridine nitrogen. valpo.edu Given this precedent, it is highly probable that alkylation of this compound would also preferentially occur at the pyridine ring nitrogen, leading to the formation of a quaternary pyridinium salt. The presence of the electron-withdrawing carboxylic acid group at the 2-position may slightly diminish this effect but is unlikely to reverse the preference.

Formation of Coordination Complexes

Pyridine-2-carboxylic acids are classic chelating ligands in coordination chemistry. rsc.org The term "chelate" refers to a ligand that can bind to a central metal ion through two or more donor atoms simultaneously, forming a ring structure. This compound is an excellent candidate for forming stable coordination complexes with a wide variety of metal ions.

Upon deprotonation of the carboxylic acid group, the molecule can act as a bidentate (two-toothed) ligand, coordinating to a metal center through two distinct points:

The nitrogen atom of the pyridine ring.

One of the oxygen atoms of the deprotonated carboxylate group.

This chelation forms a highly stable five-membered ring with the metal ion, an effect known as the "chelate effect," which enhances the thermodynamic stability of the resulting complex. nih.gov The methylamino group at the 4-position plays a crucial role in modulating the ligand's electronic properties. As a strong electron-donating group, it increases the electron density on the pyridine ring, thereby enhancing the basicity and coordinating ability of the pyridine nitrogen atom. This makes the ligand a stronger sigma-donor, leading to more stable metal complexes compared to unsubstituted pyridine-2-carboxylic acid.

These complexes have diverse structures, ranging from simple mononuclear species, where one metal ion is coordinated by one or more ligand molecules, to more complex polynuclear or coordination polymer structures where the ligand bridges multiple metal centers. rsc.orgmdpi.com The specific geometry and stoichiometry of the complex depend on the metal ion's size, preferred coordination number, and the reaction conditions.

Table 3: Potential Coordination Modes of 4-(Methylamino)pyridine-2-carboxylate

| Coordination Mode | Description | Key Feature |

|---|---|---|

| Bidentate Chelate | The ligand binds to a single metal ion via the pyridine nitrogen and a carboxylate oxygen. | Forms a stable 5-membered chelate ring. |

| Monodentate (N-donor) | The ligand coordinates through only the pyridine nitrogen. | Less common; carboxylate may be non-coordinating or interact with another metal. |

| Monodentate (O-donor) | The ligand coordinates through only a carboxylate oxygen. | Less common; pyridine nitrogen may be protonated or sterically hindered. |

| Bridging Ligand | The ligand coordinates to two different metal ions, linking them together. | Can lead to the formation of dimers, polymers, or metal-organic frameworks (MOFs). |

Ligand Properties of this compound

This compound, a derivative of picolinic acid, exhibits notable potential as a chelating ligand in coordination chemistry. Its structural arrangement, featuring a carboxylic acid group at the 2-position and a methylamino substituent at the 4-position of the pyridine ring, allows it to function as a bidentate N,O-chelating agent. This chelation occurs through the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group, forming a stable five-membered ring with a metal center. sjctni.eduorientjchem.org

The coordination behavior of picolinic acid and its derivatives is well-documented, and it is anticipated that this compound will form stable complexes with a variety of metal ions, including transition metals. sjctni.eduresearchgate.net The methylamino group at the 4-position is expected to significantly influence the electronic properties of the pyridine ring. As an electron-donating group, it increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and its ability to coordinate to metal ions. This heightened coordinating ability can lead to the formation of more stable metal complexes compared to those formed with unsubstituted picolinic acid.

The stability and structure of the resulting metal complexes are dependent on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The coordination of this compound to a metal center is confirmed through various spectroscopic techniques. A negative shift in the C=N stretching frequency in the infrared (IR) spectrum of a metal complex, compared to the free ligand, indicates the coordination of the pyridine nitrogen. Similarly, a shift in the carbonyl (C=O) stretching frequency of the carboxylic acid group suggests its involvement in coordination. sjctni.edu

The versatility of picolinic acid-based ligands allows for the synthesis of a wide array of coordination compounds with diverse geometries, including mononuclear and polynuclear structures. nih.gov For instance, the coordination environment around the metal center can range from tetrahedral to octahedral, depending on the coordination number and the steric and electronic properties of the ligands involved. nih.gov

Table 1: Predicted Coordination Properties of this compound

| Property | Description |

| Coordination Mode | Bidentate N,O-chelation |

| Donating Atoms | Pyridine Nitrogen, Carboxylate Oxygen |

| Chelate Ring Size | 5-membered |

| Influence of Substituent | The electron-donating methylamino group at the 4-position is expected to increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds and more stable complexes compared to unsubstituted picolinic acid. |

| Expected Geometries | Can form complexes with various geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal ion and other ligands. |

Metal-Organic Framework Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the properties of the resulting MOF. Pyridine-dicarboxylic acids are a well-established class of linkers for the construction of MOFs due to their rigid structure and versatile coordination capabilities. rsc.orgnih.gov

While specific research on the application of this compound as a linker in MOFs is not extensively documented, its structural characteristics suggest its potential in this field. The bifunctional nature of this molecule, with its N,O-chelating site and the potential for the methylamino group to participate in further interactions, makes it an interesting candidate for the design of novel MOFs. The incorporation of functional groups, such as the methylamino group, into the linker can introduce specific properties to the MOF, such as altered pore environments and enhanced gas adsorption capabilities. acs.orgimperial.ac.uk

The synthesis of MOFs using pyridine-based carboxylic acid linkers is typically achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a suitable solvent. nih.gov The resulting MOFs can exhibit a range of topologies and dimensionalities, from one-dimensional chains to three-dimensional frameworks with high porosity. rsc.orgnih.gov The functionalization of the pyridine ring in the linker can influence the self-assembly process and the final architecture of the MOF.

The presence of the methylamino group in this compound could lead to MOFs with interesting properties. For instance, the basic nature of the amine could enhance the selective adsorption of acidic gases like CO2. Furthermore, the amine group could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications, such as catalysis or sensing. imperial.ac.uk

Table 2: Potential Applications of this compound in MOFs

| Potential Application | Rationale |

| Gas Storage/Separation | The basic methylamino group could enhance the affinity for acidic gases like CO2, leading to improved storage capacity and selectivity. |

| Catalysis | The amine functionality could act as a basic catalytic site or be modified to introduce other catalytic moieties. |

| Sensing | The functionalized pores of the MOF could be designed to selectively interact with specific analytes, leading to a detectable response. |

| Drug Delivery | The porous structure and functional groups could be utilized for the encapsulation and controlled release of therapeutic agents. |

Influence of Substituents on Reactivity and Reaction Outcomes

The reactivity of this compound is governed by the interplay of the carboxylic acid group, the pyridine ring, and the methylamino substituent. The position and electronic nature of the substituent have a profound impact on the chemical behavior of the molecule, influencing both the reactivity of the functional groups and the outcome of chemical reactions.

The methylamino group at the 4-position is a strong electron-donating group. This has a significant effect on the electron distribution within the pyridine ring, increasing the electron density, particularly at the 2- and 6-positions, and most notably, on the pyridine nitrogen atom. This enhanced electron density makes the pyridine nitrogen more nucleophilic compared to unsubstituted pyridine. This increased nucleophilicity can facilitate reactions such as alkylation and N-oxide formation at the pyridine nitrogen. The well-known catalytic activity of 4-(dimethylamino)pyridine (DMAP) in a variety of organic reactions is a testament to the powerful activating effect of an amino group at the 4-position of a pyridine ring. acs.orgacs.org

Conversely, the electron-donating nature of the methylamino group can influence the reactivity of the carboxylic acid group. By increasing the electron density in the ring, it can slightly decrease the acidity of the carboxylic acid compared to unsubstituted picolinic acid. However, the primary mode of reaction for the carboxylic acid group often involves nucleophilic acyl substitution, and the electronic effect of the 4-methylamino group on the electrophilicity of the carbonyl carbon is likely to be less pronounced than its effect on the pyridine nitrogen. Reactions such as esterification and amidation are expected to proceed readily. nih.gov

Table 3: Predicted Influence of the 4-Methylamino Substituent on Reactivity

| Functional Group | Predicted Effect of 4-Methylamino Group | Rationale |

| Pyridine Nitrogen | Increased nucleophilicity | The electron-donating nature of the methylamino group increases electron density on the nitrogen atom. |

| Carboxylic Acid | Slightly decreased acidity | The electron-donating effect of the methylamino group can slightly destabilize the carboxylate anion. |

| Carbonyl Carbon | Minimal electronic effect on electrophilicity | The electronic effect of the 4-substituent on the 2-position carbonyl group is less direct. |

| Overall Reactivity | Potential for regioselective reactions | The differing electronic environments of the pyridine nitrogen and the carboxylic acid group may allow for selective transformations under appropriate reaction conditions. |

Structure Activity Relationship Sar Studies and Ligand Design

Systematic Modifications for Structure-Activity Profiling

Systematic modifications of the 4-(methylamino)pyridine-2-carboxylic acid scaffold are undertaken to probe the chemical space around the molecule and to understand the contribution of each component to its biological activity. This involves altering the pyridine (B92270) core, the carboxylic acid, and the methylamino substituent to identify critical pharmacophoric elements.

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.govresearchgate.net Modifications to the pyridine core of this compound can have a profound impact on its biological activity by altering its electronic properties, steric profile, and metabolic stability.

Key modifications to the pyridine scaffold include:

Substitution at other positions: Introducing substituents at positions 3, 5, and 6 of the pyridine ring can modulate the molecule's electronics and provide additional points of interaction with a biological target. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and the carboxylic acid, thereby affecting its ionization state at physiological pH.

Ring isosteres: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine (B1678525), pyrazine, or even non-aromatic rings, can significantly alter the compound's properties. For example, the use of a pyrimidine scaffold has been explored in the development of inhibitors for various enzymes. acs.orgresearchgate.net

Fused rings: Creating fused ring systems, such as quinolines or isoquinolines, can expand the molecular footprint and introduce new interaction possibilities. The SAR of 4-quinoline carboxylic acids has been investigated for their inhibitory activity against dihydroorotate (B8406146) dehydrogenase. nih.gov

The following table summarizes the potential impact of pyridine scaffold modifications:

| Modification Type | Rationale | Potential Impact on Activity |

| Introduction of substituents | Modulate electronics and sterics | Enhance or decrease binding affinity |

| Replacement with isosteres | Alter core geometry and properties | Change selectivity and pharmacokinetic profile |

| Creation of fused rings | Increase molecular surface area | Introduce new binding interactions |

The carboxylic acid group at the 2-position of the pyridine ring is a key functional group, likely involved in crucial hydrogen bonding or ionic interactions with biological targets. drugdesign.org Variations at this position are critical for understanding its role in binding and for modulating the physicochemical properties of the molecule.

Common modifications of the carboxylic acid group include:

Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester can provide insights into the necessity of the acidic proton for activity. nih.govsigmaaldrich.com Esterification can also improve cell permeability. mdpi.comkhanacademy.org

Amidation: The synthesis of primary, secondary, or tertiary amides can explore different hydrogen bonding patterns and steric tolerances at the active site. nih.gov

Bioisosteric replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids can improve metabolic stability and oral bioavailability while maintaining the key interactions. nih.govnih.govresearchgate.netacs.orgdrughunter.com

The table below outlines various carboxylic acid bioisosteres and their properties:

| Bioisostere | pKa Range | Key Features |

| Tetrazole | 4.5 - 5.0 | Mimics the charge and geometry of a carboxylate. drughunter.com |

| Acyl Sulfonamide | 4.0 - 5.0 | Can form similar hydrogen bonds to a carboxylic acid. nih.gov |

| Hydroxamic Acid | 8.0 - 9.0 | Can act as a metal chelator and hydrogen bond donor/acceptor. nih.gov |

The methylamino group at the 4-position of the pyridine ring is another important site for modification. Alterations to this group can influence the molecule's polarity, basicity, and potential for hydrogen bonding.

Key alterations to the methylamino substituent include:

N-Alkylation: Replacing the methyl group with larger alkyl or arylalkyl groups can probe for steric constraints in the binding pocket. chemrxiv.orgresearchgate.netgoogle.comnih.gov Studies on related aminopyridine derivatives have shown that the nature of the N-alkyl substituent can significantly impact biological activity. nih.gov

N-Acylation and N-Sulfonylation: Converting the secondary amine to an amide or a sulfonamide introduces different electronic and steric properties and can alter the hydrogen bonding capacity of the group. nih.gov

Replacement with other functional groups: Substituting the methylamino group with other functionalities like hydroxyl, methoxy, or halogens can provide a deeper understanding of the electronic and steric requirements at this position.

The following table summarizes the potential effects of modifying the methylamino group:

| Modification Type | Rationale | Potential Impact on Activity |

| N-Alkylation | Probe steric tolerance | May increase or decrease binding affinity |

| N-Acylation/N-Sulfonylation | Alter electronic and H-bonding properties | Can change binding mode and selectivity |

| Functional group replacement | Explore different chemical properties | May lead to discovery of novel interactions |

Conformational Analysis and Binding Modes

Understanding the three-dimensional structure of this compound and its analogs, as well as their binding modes within a biological target, is essential for rational drug design. Computational and experimental techniques are employed to gain insights into these aspects.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes of small molecules. semanticscholar.orgmdpi.comresearchgate.netniscpr.res.in These techniques can provide valuable information about the key interactions between a ligand and its target protein, guiding the design of new analogs with improved affinity and selectivity.

Molecular docking studies can predict the preferred orientation of this compound within a binding site, highlighting potential hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, a docking study of a related 4-(dimethylamino)pyridine derivative suggested that the molecule forms stable complexes with the active site residues of carbonic anhydrase I. mdpi.comresearchgate.net

X-ray crystallography is the gold standard for determining the three-dimensional structure of ligand-protein complexes at atomic resolution. mdpi.com The resulting crystal structures provide definitive evidence of the binding mode and the specific interactions that govern molecular recognition.

While a crystal structure of this compound in complex with a biological target is not publicly available, structures of related inhibitors bound to their targets can offer valuable insights. For instance, the crystal structures of pyridine-carboxylic acid derivatives in complex with histone demethylases have revealed the key interactions responsible for their inhibitory activity. nih.govacs.orgresearchgate.netnih.gov These structures often show the carboxylic acid group chelating a metal ion in the active site and the pyridine ring making crucial contacts with nearby amino acid residues. Such information is invaluable for the structure-based design of new and more potent inhibitors.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for the design and discovery of new, more effective compounds through a process known as lead optimization.

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, analysis of structurally related compounds, such as substituted aminopyridines and picolinic acid derivatives, allows for the inference of key structural features likely essential for biological activity.

The core scaffold, consisting of the pyridine ring, the carboxylic acid at position 2, and the methylamino group at position 4, presents several key interaction points:

Pyridine Ring: The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic residues within a biological target's binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Carboxylic Acid Group: The carboxylic acid at the 2-position is a crucial functional group. It is typically ionized at physiological pH, forming a carboxylate anion. This anion can engage in strong ionic interactions or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) or metal ions in the active site of an enzyme.

Methylamino Group: The amino group at the 4-position, and specifically the nitrogen atom, can act as a hydrogen bond donor. The methyl group provides a degree of lipophilicity and can engage in van der Waals interactions.

Studies on related 4-aminopyridine (B3432731) scaffolds have highlighted the importance of these features. For instance, in the development of phosphodiesterase-4 (PDE4) inhibitors, the aminopyridine residue was identified as a key component for activity nih.gov. Similarly, in the design of herbicides based on 4-amino-picolinic acids, the arrangement of the amino and carboxyl groups is critical for their biological function nih.gov.

A hypothetical pharmacophore model for this compound, based on these general principles, would likely include features for a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (amino group), and a negative ionizable feature (carboxylic acid), all held in a specific spatial arrangement by the rigid pyridine scaffold.

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its pharmacological properties, including potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to interact with its intended target over other targets). For compounds related to this compound, several strategies have been employed.

Substitution on the Pyridine Ring:

In a lead optimization effort for TYK2 inhibitors based on a 4-aminopyridine benzamide (B126) scaffold, modifications to the pyridine ring were explored to enhance potency and selectivity nih.gov. Introducing substituents at other positions on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, leading to improved interactions with the target. For example, the introduction of fluorine atoms can alter the pKa of the pyridine nitrogen and the amino group, potentially influencing binding affinity.

Modification of the Carboxylic Acid Group:

The carboxylic acid group is often a target for modification to improve pharmacokinetic properties, such as cell permeability and oral bioavailability. Bioisosteric replacement, where the carboxylic acid is replaced by another functional group with similar physicochemical properties, is a common strategy.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Often exhibits similar acidity and can participate in similar hydrogen bonding interactions, but can offer improved metabolic stability and cell permeability. |

| Carboxylic Acid | Acylsulfonamide | Can mimic the charge and hydrogen bonding capabilities of a carboxylic acid while potentially improving lipophilicity. |

| Carboxylic Acid | Hydroxamic Acid | Can also chelate metal ions and form key hydrogen bonds, but with different electronic and steric profiles. |

Modification of the Amino Group:

The N-substitution on the amino group at the 4-position can significantly impact activity. In the development of PDE4 inhibitors, a detailed structure-activity relationship study of N-substitution on a related aminopyridine core led to the identification of compounds with improved potency and pharmacokinetic profiles nih.gov. Varying the alkyl substituent on the nitrogen can influence lipophilicity and steric interactions within the binding pocket.

A study on pyridine carboxamide-based scaffolds for Mycobacterium tuberculosis demonstrated that the core structure acts as a prodrug, requiring enzymatic activation nih.govasm.org. This highlights that modifications to the substituents can also influence the metabolic activation of the compound.

The table below summarizes findings from SAR studies on related picolinic acid derivatives, which can inform potential optimization strategies for this compound.

| Position of Modification | Type of Substitution | Observed Effect on Activity (in related series) | Reference |

| Pyridine Ring (various positions) | Halogens (e.g., Cl, F) | Can improve potency and selectivity by altering electronic distribution and providing new interaction points. | nih.gov |

| Pyridine Ring (position 6) | Substituted pyrazolyl group | Introduction of aryl-substituted pyrazolyl groups led to potent herbicidal activity. | nih.gov |

| Amino Group (position 4) | Various N-alkyl and N-aryl groups | N-substitution is critical for potency; optimal group size and lipophilicity depend on the specific target. | nih.gov |

| Carboxylic Acid (position 2) | Conversion to carboxamide | Can be crucial for prodrug activation and can significantly alter the biological activity profile. | nih.govasm.org |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that accurately adheres to the provided outline. The research topics specified in the outline are not associated with this particular compound.

A detailed analysis reveals the following discrepancies:

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: The outline requests information on the inhibition of NAPE-PLD by pyrimidine-4-carboxamides. However, "this compound" is a pyridine derivative, a distinct chemical class from pyrimidine-4-carboxamides. The available research on NAPE-PLD inhibitors focuses on the pyrimidine scaffold, and there is no scientific literature linking "this compound" to this biological target.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The outline asks for a detailed analysis of the DPP-4 inhibition mechanism, selectivity, and structure-activity relationships for "this compound." While some complex pyridine derivatives have been investigated as DPP-4 inhibitors, there is no specific research available that details the DPP-4 inhibitory properties of the simpler compound "this compound." The existing studies focus on molecules with significantly different and more complex structures.

Therefore, generating content according to the user's instructions would require presenting scientifically inaccurate information by attributing research findings from unrelated compounds to "this compound." This would violate the core requirement for a scientifically accurate and informative article. No data tables or detailed research findings could be produced for the specified compound within the requested biological contexts.

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

Jumonji-C Domain-Containing Protein 5 (JMJD5) Inhibition

The compound 4-(methylamino)pyridine-2-carboxylic acid is structurally related to pyridine-2,4-dicarboxylic acid (2,4-PDCA), which is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases. nih.govresearchgate.net JMJD5, a member of this enzyme family, plays a crucial role in biological processes such as development, the circadian rhythm, and cancer. nih.govscilit.com Derivatives based on the pyridine-2,4-dicarboxylate scaffold have been identified as potent, 2OG-competing inhibitors of JMJD5. nih.govresearchgate.net These small-molecule inhibitors are valuable tools for investigating the specific physiological and pathological roles of JMJD5. nih.govresearchgate.net

The inhibitory efficiency of pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives against JMJD5 is highly dependent on the nature and position of substituents on the pyridine (B92270) ring. While the parent compound, 2,4-PDCA, is a potent inhibitor, modifications can alter both potency and selectivity.

For instance, introducing an aminoalkyl substituent at the C5 position of the 2,4-PDCA scaffold generally does not significantly affect JMJD5 inhibition unless the substituent's steric bulk increases in proximity to the C5 position. acs.org This is highlighted by the finding that 5-trifluoromethyl-2,4-PDCA does not inhibit JMJD5, whereas 5-fluoro-2,4-PDCA does. acs.org The following table summarizes the inhibitory concentrations (IC₅₀) for selected 5-aminoalkyl-substituted 2,4-PDCA derivatives against human JMJD5.

| Compound | Substituent at C5 Position | JMJD5 IC₅₀ (μM) |

|---|---|---|

| 2,4-PDCA (Parent Compound) | -H | ~0.5 |

| Derivative 20a | Aminoalkyl chain | ~0.3 - 0.9 |

| Derivative 20e | Bulky aminoalkyl chain | ~17.5 |

| 5-fluoro-2,4-PDCA | -F | Inhibits |

| 5-trifluoromethyl-2,4-PDCA | -CF3 | Does not inhibit |

Crystallographic studies of JMJD5 in complex with various pyridine-2,4-dicarboxylate inhibitors have provided critical insights into their binding mechanism. nih.govresearchgate.netnih.gov The analyses reveal that these inhibitors employ an induced fit binding mechanism. nih.govresearchgate.net Upon binding, the substituent at the C5 position of the pyridine ring orients itself into the enzyme's substrate-binding pocket. nih.govresearchgate.netnih.gov This induced-fit model explains how substitutions at this position can significantly impact the inhibitor's potency and selectivity. nih.gov

IκB Kinase (IKK) Complex Inhibition

In the reviewed scientific literature, there is no specific information available regarding the activity of this compound as an inhibitor of the IκB Kinase (IKK) complex. Research on IKK inhibition by pyridine derivatives has focused on more complex scaffolds, such as aminoindazole-pyrrolo[2,3-b]pyridines. nih.gov

Target Identification and Validation

Ligand-Target Interactions

The inhibitory action of this compound analogs on JMJD5 is achieved through direct competition with the enzyme's natural cosubstrate, 2-oxoglutarate (2OG). nih.gov Structural analyses of the ligand-enzyme complex provide a detailed picture of these interactions.

The key interactions for the pyridine-2,4-dicarboxylate scaffold include:

Binding to the 2OG Pocket : The inhibitor molecule binds directly to the 2OG binding pocket of JMJD5. acs.orgnih.gov

Carboxylate Group Interactions : The carboxylate groups at the C2 and C4 positions of the inhibitor mimic the binding of the C1 and C5 carboxylate groups of the natural substrate, 2OG. acs.orgnih.gov These groups form critical interactions with the active site residues of JMJD5. nih.gov

C5 Substituent Orientation : The substituent at the C5 position of the pyridine ring projects into the substrate-binding pocket of JMJD5. acs.orgnih.gov This interaction is crucial for selectivity, as the same orientation does not occur in the active sites of other 2OG oxygenases like FIH, KDM4E, and AspH. acs.org This specific orientation can be further stabilized by σ–π interactions between the substituent and residues such as W248 in the JMJD5 active site. acs.orgnih.gov

This competitive binding mechanism effectively blocks the normal catalytic function of JMJD5. nih.gov

Modulation of Molecular Pathways

Pyridine carboxylic acid derivatives are a versatile class of compounds recognized for their ability to interact with a wide range of biological targets, thereby modulating various molecular pathways. The core structure, consisting of an electron-deficient pyridine ring and a carboxylic acid group, facilitates interactions such as π-π stacking and hydrogen bonding with biological macromolecules. nih.gov The carboxylic group's polarity and its capacity to coordinate with metal ions are particularly crucial for enzyme inhibition. nih.gov This structural versatility allows for extensive derivatization, enabling the fine-tuning of activity and selectivity towards specific biological targets. nih.gov

Research has identified pyridine carboxylic acid derivatives as potent inhibitors of several key enzymes and receptors involved in disease pathways. These include inhibitors of IRAK4 and ASK1, which have potential applications in treating inflammation and cancer, and WDR5 inhibitors that target oncogenic MYC interactions. nih.gov Furthermore, derivatives have been developed as selective inhibitors for targets such as TGFβ, DHODH, and various kinases, highlighting the broad therapeutic potential of this chemical scaffold. nih.gov For instance, a collection of 5-aminomethyl-pyridines, which are structurally related to this compound, were investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose homeostasis. nih.gov Optimization of an initial screening hit led to compounds with nanomolar inhibitory activity and high selectivity for DPP-4 over the related peptidase DPP-8. nih.gov The structure-activity relationship studies revealed that the substitution pattern on the pyridine ring was critical for inhibitory activity. nih.gov

Antimalarial Activity Investigations

The urgent need for new antimalarial drugs, driven by the rise of drug-resistant parasite strains, has spurred the investigation of various chemical scaffolds, including pyridine derivatives. nih.gov The pyridine core is a feature of several compounds with demonstrated antiplasmodial activity. nih.gov

Numerous studies have evaluated pyridine-containing compounds for their in vitro activity against Plasmodium falciparum, the most virulent human malaria parasite. A series of 3,5-diaryl-2-aminopyrazine analogues, developed from a 3,5-diaryl-2-aminopyridine scaffold, demonstrated impressive antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6–94 nM). nih.gov

Similarly, a series of quinoline-4-carboxamide derivatives were optimized from a screening hit with moderate potency (IC50 = 120 nM) to lead molecules with low nanomolar activity against P. falciparum. acs.org Another study on pyrazolopyridine 4-carboxamides identified compounds with modest to potent activity against the asexual blood stage of the parasite, with EC50 values ranging from 0.17 to 1.0 μM. malariaworld.org

The following table summarizes the in vitro antiplasmodial activity of selected pyridine and related heterocyclic derivatives against P. falciparum.

| Compound Series | P. falciparum Strain(s) | Potency Range (IC50/EC50) | Reference |

| 3,5-Diaryl-2-aminopyrazines | K1, NF54 | 6 - 94 nM | nih.gov |

| Quinoline-4-carboxamides (optimized) | 3D7 | Low nanomolar | acs.org |

| Pyrazolopyridine 4-carboxamides | Asexual Stage | 0.17 - 1.0 µM | malariaworld.org |

| 2-Methoxy-4-methylanilides | Not Specified | 38 - 69 µM | nih.gov |